molecular formula C23H26N4O5S B2590859 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235282-41-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2590859
M. Wt: 470.54
InChI Key: YPHHHLWIMMUVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common structural motif in many organic compounds . The compound also contains a 1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl moiety, which suggests it may have biological activity .

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Research by Piccoli et al. (2012) explores the role of orexin receptors in compulsive food consumption, utilizing compounds that antagonize these receptors. This study highlights the potential application of receptor antagonists in understanding and treating compulsive behaviors, including eating disorders. Such research indicates a broader application for compounds targeting neural receptors involved in motivation and stress responses (Piccoli et al., 2012).

Anticancer Activity

Another study focused on pyridine-3-carbonitrile derivatives, examining their synthesis, docking, and anticancer evaluation. Although the specific compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide was not mentioned, this research underscores the importance of synthetic organic chemistry in developing potential anticancer agents. The ability to target specific cellular receptors or pathways could make compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide valuable in oncology research (Mansour et al., 2021).

Neuropharmacology and Receptor Selectivity

The exploration of compounds for their neuropharmacological properties, such as receptor selectivity and antagonism, is critical in drug development. Studies on piperidine and benzimidazole derivatives, for instance, demonstrate the intricate balance between molecular structure and pharmacological activity. These investigations lay the groundwork for the development of drugs with specific actions, such as antihistaminic agents or NMDA receptor antagonists, suggesting a similar potential for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide in modulating receptor-mediated processes (Zhou et al., 1999).

Future Directions

The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-33-22-17(3-2-8-24-22)23(30)27-9-6-15(7-10-27)12-25-20(28)21(29)26-13-16-4-5-18-19(11-16)32-14-31-18/h2-5,8,11,15H,6-7,9-10,12-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHHHLWIMMUVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

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